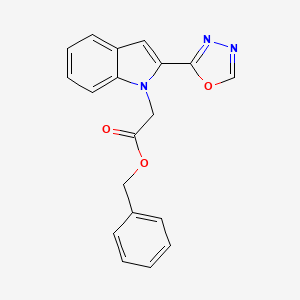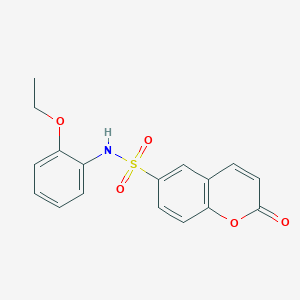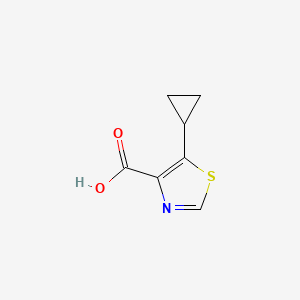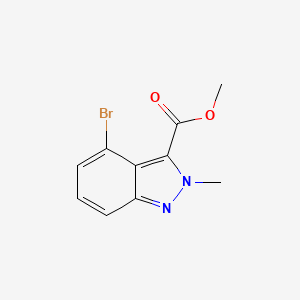
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects . Oxadiazole is considered to be resultant from furan by replacement of two methane (–CH=) groups by two pyridine type nitrogen atoms (–N=) .
Synthesis Analysis
Several methods have been reported in the literature for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is a five-membered ring with one oxygen and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles typically involve the formation of the oxadiazole ring through cyclization of diacylhydrazines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the specific compound and its substituents .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel derivatives of 1,3,4-oxadiazole compounds have been extensively studied. For instance, novel series of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines were synthesized, starting from carbazole and further reacted with various compounds to yield the desired products. These compounds were characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis, indicating the versatility and complexity of oxadiazole derivatives synthesis (Verma, Awasthi, & Jain, 2022).
Biological Activities
The biological screening of these compounds revealed significant activities. For example, certain derivatives demonstrated notable antibacterial, antifungal, and anticancer activities. Among them, some showed pronounced activity against human breast cancer cell lines, highlighting the potential therapeutic applications of 1,3,4-oxadiazole derivatives (Sharma, Kumar, & Pathak, 2014). Additionally, the synthesis of 1,3,4-oxadiazole derivatives incorporating imidazole and pyrazole has shown anthelmintic activity, further underlining the broad spectrum of biological applications of these compounds (Patel, Jayachandran, Shah, Javali, & Sreenivasa, 2010).
Photoluminescent Properties and Mesomorphic Behavior
Moreover, oxadiazole derivatives have been explored for their photoluminescent properties and mesomorphic behavior, contributing to the development of new materials with potential applications in optoelectronic devices. The synthesis of cholesteryl and methyl derivatives of 1,3,4-oxadiazole has been reported to exhibit cholesteric and nematic/smectic A mesophases, along with strong blue fluorescence emission, which could be beneficial for the creation of novel liquid crystal displays and photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSNKBIQPBHLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2674557.png)


![{2-[3-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2674562.png)

![3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674565.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2674567.png)

![N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2674570.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2674572.png)
![4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran](/img/structure/B2674574.png)
